Fmoc-D-Cys(Mtt)-OH

説明

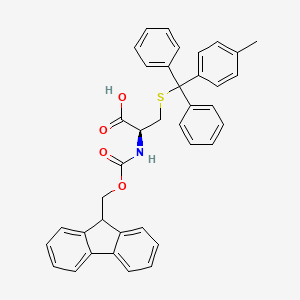

Fmoc-D-Cys(Mtt)-OH: is a derivative of cysteine, an amino acid, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 4-methyltrityl (Mtt) protecting group. This compound is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its ability to protect the thiol group of cysteine during the synthesis process .

科学的研究の応用

Chemistry: Fmoc-D-Cys(Mtt)-OH is widely used in the synthesis of complex peptides and proteins. It allows for the selective protection and deprotection of the thiol group, facilitating the formation of disulfide bonds and other modifications .

Biology: In biological research, this compound is used to study protein structure and function. It enables the synthesis of peptides that can be used as probes or inhibitors in various biological assays .

Medicine: this compound is used in the development of peptide-based therapeutics. It allows for the synthesis of peptides with specific sequences that can target diseases such as cancer and infectious diseases .

Industry: In the pharmaceutical industry, this compound is used in the production of peptide drugs and diagnostic agents. It is also used in the development of new materials and nanotechnology applications .

作用機序

Target of Action

Fmoc-D-Cys(Mtt)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences of peptides and proteins. It serves as a protecting group for the cysteine thiol group, enabling a vast array of peptide and protein chemistry .

Mode of Action

This compound operates by protecting the cysteine residues in peptide chains during synthesis . This protection is crucial to prevent unwanted side reactions. The Fmoc group is removed under basic conditions, typically with piperidine, while the Mtt group can be selectively removed under mild acidic conditions .

Biochemical Pathways

The compound plays a significant role in the solid-phase peptide synthesis (SPPS) pathway . It enables the convergent synthesis of proteins through native chemical ligation (NCL), a powerful tool for protein engineering . The Fmoc-based solid phase synthesis of peptide a-thioesters is a key step in this pathway .

Pharmacokinetics

Its stability under different conditions and its reactivity with various reagents are critical for its role in peptide synthesis .

Result of Action

The use of this compound in peptide synthesis results in the formation of peptide a-thioesters, which are key intermediates for the convergent synthesis of proteins . The resulting peptide crypto-thioesters can be directly used in NCL reactions .

Action Environment

The action of this compound is influenced by the pH and the solvent used. The Fmoc group is removed under basic conditions, while the Mtt group is selectively removed under mild acidic conditions . The choice of solvent can also impact the efficiency of these reactions .

生化学分析

Biochemical Properties

Fmoc-D-Cys(Mtt)-OH plays a crucial role in the synthesis of complex disulfide-rich peptides and proteins . It interacts with various enzymes and proteins during the synthesis process. The Mtt group can be selectively removed, enabling the formation of disulfide bonds with bioactive peptides .

Cellular Effects

The cellular effects of this compound are primarily observed in its role in peptide synthesis. The peptides synthesized using this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the protection and subsequent deprotection of the cysteine thiol group. This facilitates the synthesis of complex peptides and proteins. The Mtt group can be selectively removed, allowing for intermolecular disulfide formation with bioactive peptides .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is used in the synthesis of peptides via the Fmoc/tBu solid-phase synthesis method . Over time, the effects of this compound can be observed in the successful synthesis of complex peptides and proteins .

Metabolic Pathways

This compound is involved in the metabolic pathways of peptide synthesis. It interacts with enzymes during the synthesis process, facilitating the formation of complex peptides .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are primarily related to its role in peptide synthesis. It is transported to the site of peptide synthesis where it participates in the formation of complex peptides .

Subcellular Localization

The subcellular localization of this compound is associated with the sites of peptide synthesis within the cell . Its activity and function are related to its role in facilitating the synthesis of complex peptides and proteins .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Cys(Mtt)-OH typically involves the protection of the amino and thiol groups of cysteine. The Fmoc group is introduced to protect the amino group, while the Mtt group is used to protect the thiol group. The synthesis can be carried out using standard peptide synthesis techniques, including the use of coupling reagents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

化学反応の分析

Types of Reactions: Fmoc-D-Cys(Mtt)-OH undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the Fmoc and Mtt protecting groups under specific conditions.

Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents.

Common Reagents and Conditions:

Deprotection: Piperidine for Fmoc removal and TFA for Mtt removal.

Coupling: DIC and HOBt for peptide bond formation.

Major Products Formed: The major products formed from these reactions are peptides with specific sequences, where the cysteine residue is incorporated with its thiol group protected or deprotected as needed .

類似化合物との比較

Fmoc-Cys(Trt)-OH: Another cysteine derivative with a trityl (Trt) protecting group instead of Mtt.

Fmoc-Cys(Acm)-OH: A cysteine derivative with an acetamidomethyl (Acm) protecting group.

Uniqueness: Fmoc-D-Cys(Mtt)-OH is unique due to the specific combination of Fmoc and Mtt protecting groups, which provide selective protection and deprotection of the thiol group. This makes it particularly useful in the synthesis of peptides that require precise control over the formation of disulfide bonds .

生物活性

Fmoc-D-Cys(Mtt)-OH is a modified derivative of cysteine, specifically designed for applications in peptide synthesis. Its structure features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 4-methyltrityl (Mtt) protecting group, which are essential for protecting the thiol group of cysteine during solid-phase peptide synthesis (SPPS). This compound is pivotal in synthesizing peptides that can be utilized in various biological assays and therapeutic developments.

- Chemical Formula : C₁₈H₁₉NO₃S

- Molecular Weight : 335.41 g/mol

- CAS Number : 252206-29-4

The Fmoc group protects the amino terminus, while the Mtt group shields the thiol group, allowing for selective reactions during peptide synthesis. The Mtt group can be cleaved under mild acidic conditions, enabling the formation of disulfide bonds when needed. This selective protection-deprotection mechanism is crucial for synthesizing complex peptides and proteins that require precise structural configurations.

Biological Activity

This compound has significant implications in biological research and therapeutic applications:

- Peptide Synthesis : It facilitates the synthesis of disulfide-rich peptides, which are important for maintaining structural integrity in proteins.

- Drug Development : This compound is utilized in generating peptide-based therapeutics targeting diseases such as cancer and infectious diseases, enhancing the efficacy of drug delivery systems.

- Cellular Effects : Peptides synthesized using this compound can modulate cell signaling pathways, influencing gene expression and cellular metabolism.

Research Findings

Recent studies have highlighted the compound's versatility and effectiveness in various applications:

- Peptide Probes : this compound has been used to synthesize peptide probes that can inhibit specific biological pathways, providing insights into protein function and interaction.

- Therapeutic Applications : In a study involving methotrexate (MTX) conjugates, peptides synthesized with this compound demonstrated enhanced cellular uptake and cytotoxicity against drug-resistant cancer cells compared to free MTX alone .

Case Study 1: Synthesis of Cathelicidin Peptides

A notable application involved synthesizing cathelicidin peptides using this compound. The study employed rapid flow SPPS techniques to create linear sequences that were subsequently cyclized. This approach allowed researchers to investigate antimicrobial properties and potential therapeutic uses of these peptides .

Case Study 2: Peptide-MTX Conjugates

Another investigation focused on developing cell-penetrating peptides conjugated with MTX. The study revealed that the conjugates exhibited superior cytotoxic effects in drug-resistant breast cancer models, indicating the potential of using this compound in overcoming drug resistance through enhanced peptide delivery systems .

Comparison with Similar Compounds

| Compound | Protecting Groups | Unique Features |

|---|---|---|

| Fmoc-D-Cys(Trt)-OH | Fmoc, Trt | Commonly used but less selective protection |

| Fmoc-D-Cys(Acm)-OH | Fmoc, Acm | Alternative protecting strategy |

| This compound | Fmoc, Mtt | Selective deprotection for disulfide formation |

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)-diphenylmethyl]sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H33NO4S/c1-26-20-22-29(23-21-26)38(27-12-4-2-5-13-27,28-14-6-3-7-15-28)44-25-35(36(40)41)39-37(42)43-24-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,39,42)(H,40,41)/t35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCZXLMDPCBTSL-PGUFJCEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H33NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701131358 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-[(4-methylphenyl)diphenylmethyl]-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701131358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252206-29-4 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-[(4-methylphenyl)diphenylmethyl]-D-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252206-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-[(4-methylphenyl)diphenylmethyl]-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701131358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。